Methyl 4-((3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)carbamoyl)benzoate is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)carbamoyl)benzoate typically involves multiple steps. One common method includes the reaction of 2,5-dimethylfuran with appropriate reagents to introduce the hydroxypropyl group, followed by the formation of the carbamoyl linkage with benzoic acid derivatives . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)carbamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Common in modifying the furan ring or the benzoate moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents or nucleophiles under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the furan ring .
Scientific Research Applications
Methyl 4-((3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)carbamoyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of Methyl 4-((3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The furan ring and the hydroxypropyl group play crucial roles in its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(2,5-dimethylfuran-3-yl)methylideneamino]benzoate: Shares a similar furan structure but differs in the functional groups attached.
3-acetyl-2,5-dimethylfuran: Another furan derivative with different substituents, leading to distinct chemical properties.
Uniqueness
Methyl 4-((3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)carbamoyl)benzoate is unique due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
methyl 4-[[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-11-10-15(12(2)24-11)16(20)8-9-19-17(21)13-4-6-14(7-5-13)18(22)23-3/h4-7,10,16,20H,8-9H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIFBUGEXFXGKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC=C(C=C2)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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